molecular formula C6H3ClF2N2O2 B2783170 4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid CAS No. 2248326-85-2

4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid

Cat. No. B2783170
CAS RN: 2248326-85-2
M. Wt: 208.55
InChI Key: DOTDGRZVAKPRMR-UHFFFAOYSA-N
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Description

“4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C6H3ClF2N2O2 . It is a white to yellow solid and has a molecular weight of 208.55 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClF2N2O2/c7-6-10-1-2 (5 (12)13)3 (11-6)4 (8)9/h1,4H, (H,12,13) . This indicates that the compound contains a pyrimidine ring with a chlorine atom at position 2, a difluoromethyl group at position 4, and a carboxylic acid group at position 5 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . Its molecular weight is 208.55 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point were not found in the sources I retrieved.

Safety and Hazards

Specific safety and hazard information for “4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid” was not found in the sources I retrieved. It’s always important to handle chemical compounds with care and refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

While specific future directions for “4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid” were not found, research in the field of pyrimidines is ongoing. Pyrimidines have shown a range of pharmacological effects and there is potential for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2N2O2/c7-3-2(6(12)13)1-10-5(11-3)4(8)9/h1,4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTDGRZVAKPRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid

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